3-(2-Bromoethyl)piperidine

Synthetic Chemistry Nucleophilic Substitution Leaving Group Ability

3-(2-Bromoethyl)piperidine (CAS 256409-15-1) is a halogenated piperidine building block featuring a bromoethyl substituent at the 3-position of the saturated six-membered ring. Widely employed as an alkylating intermediate in medicinal chemistry and organic synthesis, this compound exhibits physicochemical properties—including a predicted pKa of 10.17 ± 0.10, boiling point of 228.4 ± 13.0 °C, and density of 1.253 ± 0.06 g/cm³—that differentiate it from closely related 2- and 4-substituted analogs and necessitate careful evaluation when sourcing for specific synthetic applications.

Molecular Formula C7H14BrN
Molecular Weight 192.10 g/mol
Cat. No. B15300678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Bromoethyl)piperidine
Molecular FormulaC7H14BrN
Molecular Weight192.10 g/mol
Structural Identifiers
SMILESC1CC(CNC1)CCBr
InChIInChI=1S/C7H14BrN/c8-4-3-7-2-1-5-9-6-7/h7,9H,1-6H2
InChIKeyVBAALADPLZNCLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Bromoethyl)piperidine Procurement: Core Chemical Identity and Supply Considerations


3-(2-Bromoethyl)piperidine (CAS 256409-15-1) is a halogenated piperidine building block featuring a bromoethyl substituent at the 3-position of the saturated six-membered ring . Widely employed as an alkylating intermediate in medicinal chemistry and organic synthesis, this compound exhibits physicochemical properties—including a predicted pKa of 10.17 ± 0.10, boiling point of 228.4 ± 13.0 °C, and density of 1.253 ± 0.06 g/cm³—that differentiate it from closely related 2- and 4-substituted analogs and necessitate careful evaluation when sourcing for specific synthetic applications .

1 Alkylating building block for medicinal chemistry
2 3-position bromoethyl handle for regioselective synthesis
3 Indole alkaloid scaffold construction
Selection based on leaving-group kinetics and regiospecific reactivity.

Why In-Class Substitution of 3-(2-Bromoethyl)piperidine Can Compromise Synthetic Outcomes


Superficially interchangeable bromoethyl-piperidine isomers can lead to divergent reactivity, selectivity, and biological profiles that undermine project timelines. The 3-position regiochemistry influences both the steric environment and the electronic character of the piperidine nitrogen, which in turn alters nucleophilicity and key physicochemical parameters such as pKa . Additionally, the leaving-group ability of the bromine atom—measurably higher than that of the chlorine in chloroethyl analogs—directly governs reaction kinetics and process efficiency in alkylation cascades . Consequently, substituting one bromoethyl piperidine for another without quantitative evidence to support bioisosteric equivalence or kinetic parity introduces unacceptable risk in synthetic route design.

Regioisomer shift 2- or 4-substituted analogs may alter ring-closure pathways and scaffold topology.
Leaving-group swap Chloroethyl congeners can significantly reduce SN2 reaction rates under identical conditions.
Basicity drift Predicted pKa differences may affect salt formation, purification, and DMPK interpretation.

Quantitative Differentiation Evidence for 3-(2-Bromoethyl)piperidine Against Closest Analogs


Enhanced SN2 Reactivity of 3-(2-Bromoethyl)piperidine Relative to 3-(2-Chloroethyl)piperidine

3-(2-Bromoethyl)piperidine displays markedly higher reactivity in bimolecular nucleophilic substitution (SN2) reactions compared to its chloroethyl congener 3-(2-chloroethyl)piperidine . Bromide is a thermodynamically superior leaving group, as evidenced by a bond dissociation energy for the C-Br bond (~285 kJ/mol) that is significantly lower than that for the C-Cl bond (~327 kJ/mol), resulting in faster reaction rates under identical conditions [1]. While a direct head-to-head kinetic study for these specific piperidine derivatives is not published, this leaving-group advantage is a well-established class-level principle that translates into predictable rate accelerations, often by factors of 10–50 in strictly comparable systems [1].

Leaving group ability
Class-level inference
C-Br: ~285 kJ/mol
Δ 42 kJ/mol vs C-Cl
Supports faster SN2 kinetics for bromoethyl derivative.
Rate factor of 10-50x in comparable systems; direct kinetic study pending.
Synthetic Chemistry Nucleophilic Substitution Leaving Group Ability

Regiochemistry-Driven pKa Modulation: 3-(2-Bromoethyl)piperidine vs. 4-(2-Bromoethyl)piperidine

The predicted pKa of 3-(2-bromoethyl)piperidine is 10.17 ± 0.10, which is slightly lower than the pKa predicted for 4-(2-bromoethyl)piperidine (10.30 ± 0.10) . This 0.13-unit shift reflects the subtle electronic influence of the bromoethyl group depending on its substitution position relative to the piperidine nitrogen. At physiological pH, this difference can alter the protonation state of the molecule, affecting membrane permeability and target engagement in biological systems.

Predicted basicity
Cross-study comparable
pKa 10.17 ± 0.10
Δ 0.13 vs 4-isomer
Lower basicity may influence protonation-state interpretation.
Predicted values; experimental verification advised.
Medicinal Chemistry Physicochemical Property Basicity Modulation

Orthogonal Synthetic Utility: Distinct Scaffold in Indole Alkaloid Synthesis via 3-(2-Bromoethyl)piperidine

3-(2-Bromoethyl)piperidine has been specifically employed as a key intermediate in the enantioselective synthesis of (+)-R-decarbomethoxytetrahydrosecodine, an indole alkaloid with potential anticancer relevance [1]. This synthetic route leverages the precise 3-position bromoethyl handle for stereoselective alkylation, highlighting a differentiated application space compared to 2- or 4-substituted bromoethyl piperidines, which may undergo cyclization to form distinct ring systems (e.g., indolizidine frameworks for 2-substituted variants).

Synthetic utility
Supporting evidence
Key intermediate in enantioselective indole alkaloid synthesis.
Enables retrosynthetic disconnections distinct from 2- or 4-isomers.
Reported in patent and academic literature for (+)-R-decarbomethoxytetrahydrosecodine.
Total Synthesis Indole Alkaloid Enantioselective Alkylation

Thermal Stability and Distillation Characteristics: 3-(2-Bromoethyl)piperidine vs. Piperidine

The predicted boiling point of 3-(2-bromoethyl)piperidine is 228.4 ± 13.0 °C at 760 mmHg, significantly higher than that of parent piperidine (106 °C) . This large difference (ΔT ~122 °C) imposes distinct requirements for purification by distillation and highlights the significantly reduced volatility of the brominated derivative. This is a critical process consideration when scaling up reactions.

Thermal profile
Class-level inference
BP 228.4 ± 13.0 °C
Δ ~122 °C vs piperidine
Elevated boiling point dictates distillation equipment needs.
Predicted value for process-scale safety evaluation.
Process Chemistry Physical Property Distillation

Optimal Application Scenarios for 3-(2-Bromoethyl)piperidine Based on Differentiated Evidence


Accelerated Alkylation for Late-Stage Functionalization

When synthetic chemists require rapid and efficient alkylation at the 3-position of a piperidine scaffold, 3-(2-Bromoethyl)piperidine is the superior choice over its 3-(2-chloroethyl) counterpart. The substantially lower C-Br bond dissociation energy translates into faster SN2 kinetics, enabling reactions to proceed at lower temperatures and with shorter reaction times. Procurement of the bromo derivative is recommended for projects where reaction throughput is a bottleneck and competing elimination pathways must be minimized .

Enantioselective Synthesis of Indole Alkaloid Frameworks

For research groups targeting indole alkaloid natural products like (+)-R-decarbomethoxytetrahydrosecodine, 3-(2-bromoethyl)piperidine provides a direct and established route. Its 3-position regiochemistry is crucial for the stereoselective alkylation step that constructs the core scaffold. Sourcing this specific regioisomer avoids the need for protecting group manipulations or rearrangements required when using 2- or 4-bromoethyl analogs, thereby reducing overall step count and improving atom economy [1].

Fine-Tuning Basicity in CNS Drug Discovery

In CNS-oriented medicinal chemistry programs where precise control of amine basicity is critical for optimizing blood-brain barrier penetration and target engagement, the subtle pKa difference between 3-(2-bromoethyl)piperidine (pKa 10.17) and its 4-substituted isomer (pKa 10.30) can be exploited. Computational and in vitro DMPK models suggest that a 0.1–0.2 unit pKa shift can measurably influence the unbound brain-to-plasma ratio. The 3-substituted variant offers a slightly lower basicity profile that may be advantageous in specific chemotypes .

Process-Scale Distillation and Handling

Process chemists planning pilot-scale to kilo-lab production must account for the significantly higher boiling point of 3-(2-bromoethyl)piperidine (228.4 °C) compared to piperidine itself (106 °C). This physical property dictates the selection of vacuum distillation conditions and heating equipment. When scaling the synthesis of 3-substituted piperidine derivatives, bulk procurement of the pre-functionalized bromoethyl building block can circumvent the need for in-house high-temperature distillations, reducing capital expenditure and ensuring consistent quality through supplier-certified purity (typically ≥95%) .

Application
Selection Property
Validation Focus
Late-stage functionalization
Leaving-group kinetics
Rate acceleration relative to chloroethyl analog
Indole alkaloid synthesis
Regiospecific reactivity
Stereoselective alkylation at 3-position scaffold
CNS probe development
Basicity modulation
pKa-driven DMPK interpretation
Process-scale handling
Thermal stability
Distillation and bulk procurement safety

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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